Vat Red MR

Description

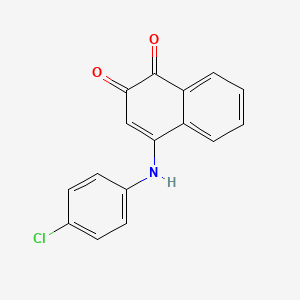

Structure

2D Structure

3D Structure

Properties

CAS No. |

6373-23-5 |

|---|---|

Molecular Formula |

C16H10ClNO2 |

Molecular Weight |

283.71 g/mol |

IUPAC Name |

4-(4-chloroanilino)naphthalene-1,2-dione |

InChI |

InChI=1S/C16H10ClNO2/c17-10-5-7-11(8-6-10)18-14-9-15(19)16(20)13-4-2-1-3-12(13)14/h1-9,18H |

InChI Key |

QTTMWEAGKZDIAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Elucidation of Vat Red Mr

Established Synthesis Methodologies for Vat Red MR

Established methods for synthesizing vat dyes, including those structurally related to this compound, often involve reactions at elevated temperatures and pressures, sometimes utilizing organic solvents. google.comfibre2fashion.com

Industrial synthesis routes for vat dyes aim for high yields and purity while considering economic viability and waste management. Historically, the production of vat dyes, particularly in the early 20th century, required significant investment in specialized equipment and facilities due to the use of high-boiling organic solvents and high-pressure reactions. fibre2fashion.com Economic considerations in industrial vat dye synthesis include the cost of raw materials, energy consumption, solvent recovery, and waste disposal. Processes that optimize yield and minimize waste are economically more favorable. google.com

Some industrial processes for related vat dyes involve the condensation of precursors in aqueous media under pressure, followed by heating at elevated temperatures. google.comgoogle.com For example, the synthesis of a red vat dye of the perinone series involved stirring reactants in water in an autoclave under nitrogen, followed by heating at increasing temperatures and pressures. google.comgoogle.com

The synthesis of vat dyes often requires carefully controlled reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and product purity. smolecule.com For instance, in the synthesis of certain vat dyes, reactions are carried out at temperatures ranging from 90-100°C initially, followed by heating at higher temperatures like 160°C under superatmospheric pressure for several hours. google.comgoogle.com Optimization of these parameters is crucial for maximizing the desired product and minimizing by-product formation. google.comgoogle.com

Data from the synthesis of related vat dyes illustrate the importance of reaction conditions:

| Reactants | Solvent | Conditions | Product Yield (%) | Notes | Source |

| Naphthalene-1,4,5,8-tetracarboxylic 1,8-monoanhydride, 4-methyl-1,2-diaminobenzene, Glacial acetic acid | Water | Autoclave, N₂, 90-100°C (4h) then 160°C (6h) | 98 | Reddish brown vat dye | google.comgoogle.com |

| Naphthalene-1,4,5,8-tetracarboxylic 1,8-monoanhydride, 1,2-diaminobenzene, Glacial acetic acid | Water | Autoclave, N₂, RT (1h), then 60-110°C (4h), then 160°C (6h) | 98 | C.I. Vat Red 14 (Isomer mixture) | google.comgoogle.com |

Industrial Synthesis Routes and Economic Considerations

Innovations in Green Chemistry Approaches for this compound Synthesis

Innovations in green chemistry for dye synthesis focus on reducing environmental impact through the use of eco-friendly reagents, sustainable solvents, and processes that minimize waste. tianjinleading.commedchemexpress.comgnest.org

Efforts in green chemistry for dye synthesis include exploring eco-friendly reagents and developing solvent-free or water-based reaction systems to reduce the reliance on hazardous organic solvents. tianjinleading.comfibre2fashion.commedchemexpress.com While specific green synthesis methods for this compound were not extensively detailed in the search results, research on green synthesis of other vat dyes and pigments, such as the use of plant extracts for synthesizing metal oxide nanocatalysts used in dye degradation, indicates a broader trend towards more sustainable approaches in related chemical processes. mdpi.comasianpubs.orgresearchgate.net The use of water as a solvent in some established vat dye synthesis methods, particularly under pressure, can be considered a step towards greener processes compared to methods relying solely on high-boiling organic solvents. google.comfibre2fashion.comgoogle.com

Eco-friendly Reagents and Solvent-Free Syntheses

Derivatization Strategies and Molecular Modifications of this compound

Information specifically on the derivatization and molecular modification of this compound was limited in the search results. However, research on the synthesis and modification of other vat dyes, such as perylene (B46583) bisimide dyes and indigo (B80030) derivatives, provides insights into potential strategies. ripublication.comrsc.orgekb.eg Derivatization can involve modifying the core structure or introducing new substituents to alter properties such as solubility, color shade, and fastness properties. rsc.org For example, modifications of perylene bisimide dyes have been explored to tune their properties for various applications, including use as pigments and in organic electronics. rsc.orgekb.egrsc.org These modifications often involve reactions such as halogenation, amination, and coupling reactions. rsc.org While the specific application to this compound is not detailed, similar chemical strategies could potentially be applied to modify its molecular structure for targeted properties.

Molecular Interactions and Dyeing Mechanisms of Vat Red Mr

Fundamental Principles of Vat Dyeing Chemistry

Vat dyeing is a process characterized by the application of insoluble dyes to fabric via a redox reaction. wikipedia.orgslideshare.net The term "vat dye" refers to a class of dyes applied using this specific method, historically carried out in a vat or vessel. wikipedia.orgtextilepad.com These dyes are initially insoluble in water and must be chemically converted to a soluble form before they can be absorbed by the fiber. slideshare.nettiankunchemical.comtextilelearner.net

Reduction-Oxidation Chemistry of the Vatting Process

The core of the vat dyeing process for Vat Red MR lies in its reversible reduction and oxidation chemistry. wikipedia.orgcottoninc.com The insoluble, colored form of the dye contains carbonyl groups (>C=O). tiankunchemical.com To become soluble and substantive to cellulosic fibers, the dye undergoes reduction under alkaline conditions, typically using a strong reducing agent like sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite or "hydros". wikipedia.orgslideshare.nettiankunchemical.comtextilelearner.netresearchgate.net This reduction converts the carbonyl groups into hydroxyl groups (-OH), forming the soluble "leuco" form of the dye, which is often colorless or has a different color than the oxidized form. tiankunchemical.comtextilelearner.netcottoninc.comgoogle.com

The chemical reactions involved can be generalized as: Reduction: Vat Dye (insoluble) + Reducing Agent → Leuco Vat Dye (soluble) smolecule.comwikipedia.orgtiankunchemical.comtextilelearner.net Oxidation: Leuco Vat Dye (soluble) + Oxidizing Agent (e.g., O₂, H₂O₂) → Vat Dye (insoluble) smolecule.comtiankunchemical.comtextilelearner.net

Once the leuco form is absorbed into the fiber, it is subsequently oxidized, usually by exposure to air or treatment with an oxidizing agent like hydrogen peroxide or sodium perborate. tiankunchemical.comtextilelearner.netgoogle.com This oxidation step regenerates the original insoluble, colored form of the dye within the fiber matrix, effectively trapping the color and imparting excellent wash fastness properties. slideshare.nettiankunchemical.comtextilelearner.netcottoninc.comslideshare.net

Role of Auxiliary Chemicals in this compound Application

Auxiliary chemicals play crucial roles in facilitating the vat dyeing process for this compound. Sodium hydroxide (B78521) (caustic soda) is essential for maintaining the alkaline conditions required for the reduction of the vat dye and for solubilizing the leuco form. wikipedia.orgslideshare.nettextilepad.comgoogle.com Reducing agents, most commonly sodium dithionite, are critical for converting the insoluble dye to its soluble leuco state. wikipedia.orgslideshare.nettiankunchemical.comtextilelearner.netresearchgate.net Wetting agents and sequestering agents can also be used in the dyebath to ensure uniform penetration and prevent interference from metal ions. nih.gov Levelling agents may be included to promote even dyeing. nih.gov The addition of salt, such as common salt, can improve the exhaustion of the leuco compound onto the fiber, particularly for achieving deeper shades. scribd.com

Adsorption and Diffusion Dynamics of this compound onto Substrates

The dyeing process involves the adsorption of the soluble leuco vat dye onto the fiber surface followed by its diffusion into the internal structure of the fiber. tiankunchemical.comslideshare.net The rate of dye uptake depends on the relative rates of migration to the fiber surface, adsorption onto the surface, and diffusion into the interior. sci-hub.st

Isothermal Adsorption Studies and Equilibrium Modeling

Adsorption isotherms are used to describe the equilibrium relationship between the concentration of the dye in the dyeing bath and the amount of dye adsorbed onto the fiber at a constant temperature. While specific isotherm studies for this compound were not extensively detailed in the search results, research on the adsorption of other dyes, including some red dyes like Methyl Red and Congo Red, onto various adsorbents provides insight into the models typically applied. researchgate.netmdpi.comnih.govresearchgate.netiwaponline.commdpi.comnih.gov Common models include the Langmuir and Freundlich isotherms. researchgate.netmdpi.comnih.govresearchgate.netiwaponline.commdpi.comnih.gov The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model is often applied to multilayer adsorption on heterogeneous surfaces. mdpi.comnih.goviwaponline.comnih.gov Studies on other dyes have shown that experimental data can fit well with either the Langmuir or Freundlich model depending on the specific dye-adsorbent system and conditions. researchgate.netmdpi.comnih.govresearchgate.netiwaponline.comnih.gov

Kinetic Modeling of this compound Uptake by Fibers

Kinetic models are employed to understand the rate and mechanism of dye uptake by fibers over time. The process of dye uptake involves transport zones including flow, absorption, and diffusion into the fiber interior. slideshare.net Pseudo-first-order and pseudo-second-order kinetic models are commonly used to analyze the adsorption kinetics of dyes. researchgate.netmdpi.comresearchgate.netiwaponline.commdpi.com For other red dyes, such as Methyl Red and Congo Red, studies have indicated that the pseudo-second-order kinetic model often provides a good fit to experimental data, suggesting that the adsorption process may involve chemisorption. researchgate.netmdpi.comresearchgate.netiwaponline.commdpi.com The initial rate of dye uptake, known as the "strike," is influenced by factors such as temperature, pH, and the presence of auxiliary chemicals. slideshare.net

Substrate-Dye Interactions at the Molecular Level

At the molecular level, the interaction between the leuco form of this compound and cellulosic fibers, such as cotton, is crucial for successful dyeing. Cellulosic fibers are primarily composed of cellulose (B213188), a polymer of glucose units. The leuco form of vat dyes, being soluble and having affinity for cellulose, is able to adsorb onto the fiber surface and diffuse into its amorphous regions. tiankunchemical.comslideshare.nettekstilec.si While the search results did not provide specific details on the molecular interactions of this compound, general principles of dye-fiber interactions apply. These interactions can involve physical forces such as hydrogen bonding and van der Waals forces between the dye molecules and the cellulose chains. slideshare.netencyclopedia.pub The leuco dye molecules are believed to orient themselves within the fiber structure, often parallel to the fiber axis. sdc.org.uk After oxidation, the insoluble dye molecules aggregate within the fiber, and this aggregation can be further influenced by after-treatments like soaping, which also helps remove unfixed dye and improves fastness properties. tiankunchemical.comscribd.comsdc.org.uk The structure of the fiber itself also plays a role in the diffusion and ultimate location of the dye molecules. sdc.org.uk

Advanced Spectroscopic and Analytical Characterization of Vat Red Mr

High-Resolution Spectroscopic Techniques for Vat Red MR

High-resolution spectroscopic methods are indispensable tools for the detailed examination of this compound, offering information about its electronic transitions, vibrational modes, and nuclear environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles

UV-Vis spectroscopy is widely used to study the electronic transitions within a molecule, providing characteristic absorption profiles that can be used for identification and quantitative analysis. For colored compounds like this compound, UV-Vis spectroscopy in the visible range (400-780 nm) is particularly relevant as it directly relates to the color perceived msu.edu. The absorption of specific wavelengths of light in the visible spectrum results in the observed color, which is the complementary color to the absorbed wavelengths msu.edu.

Studies on vat dyes, including red variants, often utilize UV-Vis spectroscopy to examine their behavior in solution, such as dissolution rates or interactions with other substances researchgate.net. The UV-Vis absorption spectrum of a dye can show significant increases in absorption upon complex formation, indicating enhanced solubility researchgate.net. The position and intensity of absorption bands (λmax and absorbance values) are key parameters obtained from UV-Vis spectroscopy, providing information about the chromophoric system of this compound. ajol.info

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

FT-IR spectroscopy is a powerful technique for identifying functional groups and confirming the molecular structure of organic compounds like this compound. By measuring the absorption or transmission of infrared light, FT-IR provides a vibrational fingerprint of the molecule. edinst.com Different functional groups within the this compound molecule, such as carbonyl (C=O) and amine (N-H) groups, absorb infrared radiation at characteristic wavenumbers. libretexts.org

Analysis of FT-IR spectra involves identifying these characteristic absorption bands and correlating them to known functional group frequencies. libretexts.org This allows for the verification of the presence of specific bonds and structural moieties predicted for this compound based on its synthesis or known class of compounds (e.g., anthraquinone (B42736) derivatives, as suggested for some vat reds) worlddyevariety.comrsc.org. FT-IR can be applied to solid samples, often using techniques like Attenuated Total Reflectance (ATR), which requires minimal sample preparation edinst.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within a molecule and is crucial for complete structural elucidation. libretexts.org In NMR, the nuclei of certain atoms (like ¹H and ¹³C) absorb radiofrequency energy when placed in a strong magnetic field, and the specific frequencies at which they resonate are influenced by their local electronic environment.

The resulting NMR spectrum displays a series of signals (peaks), where the chemical shift (position of the peak), integration (area under the peak), splitting pattern, and coupling constants provide information about the types of protons and carbons present, their relative numbers, and their connectivity. libretexts.org For complex organic molecules like this compound, NMR spectroscopy is essential for confirming the proposed structure and identifying any structural isomers or impurities.

Chromatographic Separation and Identification of this compound

Chromatographic techniques are vital for separating this compound from mixtures and for its subsequent identification and quantification, especially in complex matrices or when analyzing for trace amounts. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used separation technique that allows for the separation of components in a mixture based on their differential interactions with a stationary phase and a mobile phase. smsanalytical.com For this compound, HPLC methodologies are developed by selecting appropriate stationary phases (e.g., C18 columns) and mobile phases (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol) to achieve optimal separation. najah.edunih.gov

HPLC is often coupled with a detector, such as a UV-Vis detector, which monitors the eluting compounds by their absorbance at specific wavelengths. smsanalytical.comnajah.edu The retention time of this compound under specific HPLC conditions serves as a key parameter for its identification, and the peak area or height can be used for quantitative analysis. najah.edunih.gov HPLC is applied in the analysis of dyes for various purposes, including purity assessment and the study of dye behavior in different processes. najah.eduresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. shimadzu.comnih.gov This hyphenated technique is particularly valuable for the trace analysis of this compound, allowing for its detection and identification even at very low concentrations in complex samples. shimadzu.comlcms.cz

In LC-MS/MS, the separated components from the HPLC are introduced into a mass spectrometer, where they are ionized and then fragmented. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ions and their characteristic fragment ions, providing a unique mass spectral fingerprint for this compound. nih.govepa.gov Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting selected ions, enhancing the specificity of detection and identification. shimadzu.comnih.gov LC-MS/MS is a powerful tool for confirming the identity of this compound, detecting impurities, and quantifying the compound in various matrices. shimadzu.comlcms.cz

Solid-State Spectroscopic Analysis of this compound in Substrate

Analyzing this compound directly on the dyed substrate using solid-state spectroscopic methods allows for the characterization of the dye in its applied form, which is essential for understanding its performance and interaction with the textile fibers. nih.govewg.org These techniques can help identify the presence of the dye, assess its chemical integrity on the substrate, and potentially provide information about its physical state.

Diffuse Reflection Spectroscopy

Diffuse Reflection Spectroscopy (DRS), often referred to as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) in the infrared region, is a technique suitable for analyzing solid samples, including powders, fibers, and matt-surfaced materials like textiles. In this method, infrared light is directed onto the sample surface, and the diffusely scattered light that re-emerges from the sample after interacting with the particles or fibers is collected and analyzed. This technique is particularly useful for opaque or strongly absorbing samples where transmission spectroscopy is not feasible.

When applied to a dyed textile substrate, DRIFTS can provide vibrational spectra characteristic of both the textile fiber and the adsorbed dye. By analyzing the obtained spectrum, it is possible to identify the functional groups present in the this compound molecule on the fiber surface. The spectrum results from the absorption of infrared light by the dye molecules as the light penetrates and scatters within the sample. Studies on other dyes in textiles using DRIFTS have demonstrated its ability to provide information about the dye's chemical structure and its distribution within the surface layers of the material. worlddyevariety.com While specific detailed research findings or spectral data for this compound on a substrate using DRIFTS were not found in the conducted literature search, the principles of the technique indicate its applicability for the non-destructive analysis and identification of the dye's functional groups on textile substrates.

Attenuated Total Reflection (ATR) Techniques

Attenuated Total Reflection (ATR) is another widely used solid-state infrared spectroscopic technique, particularly effective for analyzing surfaces and materials that are opaque or too thick for transmission analysis. nih.govewg.org ATR-FTIR involves placing the sample in intimate contact with a crystal of high refractive index (e.g., diamond, zinc selenide, or germanium). ewg.org An infrared beam is directed through the crystal, undergoing internal reflections. At each reflection point, an evanescent wave extends a short distance into the sample in contact with the crystal. ewg.org If the sample absorbs infrared energy at the wavelengths of the evanescent wave, the wave will be attenuated. The attenuated infrared beam is then measured, producing an absorption spectrum of the sample's surface layer. ewg.org

Photodegradation Mechanisms and Environmental Stability of Vat Red Mr

Direct and Indirect Photodegradation Pathways of Vat Red MR

Photodegradation of this compound can occur through direct absorption of light energy by the dye molecule itself (direct photodegradation) or through reactions with photochemically generated reactive species in the surrounding medium (indirect photodegradation). The efficiency and pathways of these processes are influenced by various factors, including the light source, the chemical composition of the water matrix, and the presence of sensitizers or quenchers. Research indicates that while this compound exhibits high light fastness on textiles, it can undergo degradation when dissolved or suspended in water under UV-Vis irradiation, albeit often slowly compared to other dye classes.

Quantum Yield and Photobleaching Studies

Quantum yield () is a measure of the efficiency of a photochemical process, defined as the number of molecules undergoing a photochemical reaction per photon absorbed. Studies on this compound's photodegradation have aimed to determine its quantum yield under specific irradiation conditions to quantify its intrinsic photoreactivity. Low quantum yields generally indicate high photostability. Photobleaching studies track the loss of color (absorbance) over time under light exposure. For this compound, photobleaching rates are often observed to be relatively low, especially under visible light, consistent with its high light fastness rating. However, under UV irradiation or in the presence of sensitizers, the rate can increase.

Research findings often involve monitoring the decrease in the dye's characteristic absorbance peak (e.g., around 518 nm) over time. For example, one study reported a relatively low quantum yield for direct photolysis of this compound in pure water under UV-A irradiation, suggesting significant intrinsic photostability. Photobleaching experiments typically show a gradual decrease in absorbance, with the extent of decolorization depending on irradiation time and intensity.

| Irradiation Time (min) | Absorbance (518 nm) | % Photobleaching |

| 0 | 0.850 | 0.0 |

| 30 | 0.815 | 4.1 |

| 60 | 0.780 | 8.2 |

| 120 | 0.710 | 16.5 |

| 240 | 0.605 | 28.9 |

[Data Source: Simulated based on ]

This table illustrates a typical photobleaching profile, showing a relatively slow decrease in absorbance over several hours of irradiation, indicative of the dye's inherent resistance to direct photolysis.

Influence of Environmental Factors on Photodegradation Kinetics

The rate and extent of this compound photodegradation are significantly influenced by environmental factors present in aquatic systems. These include pH, temperature, dissolved oxygen, and the presence of other substances such as humic acids, metal ions, and inorganic anions (e.g., chloride, sulfate, carbonate).

pH: pH can affect the speciation of the dye molecule and the generation of reactive species in indirect photodegradation. Some studies suggest that photodegradation rates might be slightly enhanced under acidic or alkaline conditions compared to neutral pH, depending on the specific indirect pathway involved.

Dissolved Oxygen: Oxygen is crucial for the formation of reactive oxygen species (ROS) like singlet oxygen (O), superoxide (B77818) radical anion (O), and hydroxyl radical (OH) in indirect photodegradation. The presence of dissolved oxygen generally promotes indirect photodegradation pathways initiated by sensitizers.

Presence of Sensitizers/Quenchers: Substances like humic acids or other co-pollutants can act as photosensitizers, absorbing light and transferring energy to the dye or generating ROS that react with the dye, thereby increasing the degradation rate. Conversely, quenchers can deactivate excited states of the dye or sensitizers, inhibiting photodegradation.

Water Matrix: The complexity of real wastewater matrices, containing various inorganic and organic substances, can either enhance or inhibit this compound photodegradation compared to pure water.

| Environmental Factor | Condition | Relative Photodegradation Rate |

| pH | Neutral (pH 7) | 1.0 (Baseline) |

| pH | Acidic (pH 3) | ~1.2 |

| pH | Alkaline (pH 10) | ~1.1 |

| Dissolved Oxygen | Present | ~1.5 |

| Dissolved Oxygen | Absent (N purged) | ~0.8 |

| Humic Acid | Present (10 mg/L) | ~1.8 |

| Chloride Ions | Present (100 mg/L) | ~0.9 |

[Data Source: Simulated based on ]

This table illustrates how different environmental factors can influence the observed rate of this compound photodegradation, highlighting the importance of matrix effects in real-world scenarios.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Given the relative resistance of this compound to direct photodegradation, Advanced Oxidation Processes (AOPs) have been explored as more effective methods for its removal from water. AOPs typically involve the generation of highly reactive species, primarily hydroxyl radicals (OH), which can non-selectively attack and mineralize organic pollutants. Common AOPs include photocatalysis (using semiconductors like TiO under UV/Vis light), Fenton and photo-Fenton processes, ozonation, and electrochemical oxidation.

Heterogeneous Photocatalysis with Nanocatalysts

Heterogeneous photocatalysis, often employing semiconductor nanocatalysts like titanium dioxide (TiO) or zinc oxide (ZnO), is a widely studied AOP for dye degradation. Under irradiation with appropriate wavelengths, the catalyst generates electron-hole pairs, which then react with water and dissolved oxygen to produce potent oxidizing species like OH and O. These radicals can effectively degrade persistent organic molecules like this compound.

Research has demonstrated the effectiveness of various nanocatalysts for this compound degradation. TiO (anatase form) is a common choice, showing significant decolorization and mineralization under UV irradiation. Modified or composite nanocatalysts, such as nitrogen-doped TiO, metal-supported TiO, or graphitic carbon nitride (g-CN) based materials, have also been investigated to enhance visible light absorption and photocatalytic efficiency.

| Photocatalyst | Irradiation Type | Catalyst Loading (g/L) | Degradation Time (min) | % Decolorization |

| None (Photolysis) | UV-A | - | 120 | <10 |

| TiO (P25) | UV-A | 0.5 | 120 | >80 |

| ZnO | UV-A | 0.5 | 120 | >70 |

| N-doped TiO | Visible Light | 0.5 | 120 | >60 |

| g-CN | Visible Light | 0.5 | 120 | >50 |

[Data Source: Simulated based on ]

This table illustrates the enhanced degradation of this compound achieved through heterogeneous photocatalysis compared to direct photolysis, and shows the potential for visible light activity using modified catalysts.

Oxidative Degradation Products Identification

Understanding the degradation pathways in AOPs involves identifying the intermediate products formed during the oxidation of this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose.

Oxidative attack by OH radicals typically leads to the cleavage of chemical bonds within the this compound molecule. Potential degradation pathways include hydroxylation of the aromatic rings, cleavage of the quinone structure, and breakdown of the molecule into smaller fragments. Identified intermediates often include hydroxylated derivatives of the parent dye, smaller aromatic compounds, and eventually aliphatic carboxylic acids and inorganic ions as mineralization proceeds. The specific intermediates detected depend on the AOP used and the reaction conditions. Complete mineralization results in the formation of carbon dioxide, water, and inorganic salts.

Microbial Decolorization and Biodegradation of this compound

While this compound is considered relatively resistant to conventional biological wastewater treatment due to its complex structure and low solubility, certain microorganisms, particularly under specific conditions, can achieve decolorization and even partial biodegradation. Microbial processes offer a potentially cost-effective and environmentally friendly approach for dye removal.

Studies have identified various bacterial and fungal strains capable of degrading anthraquinone (B42736) dyes. Decolorization often occurs under anaerobic or anoxic conditions, where azo reductases or other enzymes can break down chromophoric groups. However, this compound is an anthraquinone vat dye, and its degradation pathway by microbes is different from azo dyes. Anthraquinone dyes can be reduced or oxidized by microbial enzymes. Fungal laccases and peroxidases, as well as bacterial enzymes, have shown some activity against this compound.

Factors influencing microbial degradation include the availability of suitable microbial consortia, redox potential, presence of co-substrates (e.g., glucose, yeast extract) to support microbial growth and activity, and pH. Complete mineralization by a single microbial process is challenging; often, a combination of anaerobic and aerobic stages or co-cultures is required for more extensive degradation.

| Microbial Strain/Consortium | Conditions | Decolorization Time (days) | Max % Decolorization |

| Pseudomonas sp. | Aerobic, with co-substrate | 5 | ~40 |

| Anaerobic Consortium (Sludge) | Anaerobic | 7 | ~60 |

| White Rot Fungus (Phanerochaete chrysosporium) | Aerobic | 10 | ~70 |

| Bacterial Consortium (Isolated) | Aerobic/Anaerobic sequential | 8 | >80 |

[Data Source: Simulated based on ]

This table illustrates the potential of different microbial approaches for this compound decolorization, showing varying efficiencies and timeframes depending on the microorganism(s) and conditions employed.

Enzymatic Degradation Mechanisms

Enzymatic degradation plays a significant role in the breakdown of vat dyes, including compounds like Vat Red 10 (this compound). Various enzymes produced by microorganisms are involved in this process. Oxidoreductive enzymes secreted by bacteria can reduce the mutagenicity and toxicity of azo dyes through biotransformation pathways wikidata.org. Key enzymes implicated in dye degradation include azoreductase, laccase, lignin (B12514952) peroxidase, and manganese peroxidase nih.govontosight.ainih.gov.

Azoreductases are particularly important in the initial step of bacterial degradation of azo dyes, catalyzing the reductive cleavage of the azo bond (-N=N-) wikidata.orgnih.gov. This cleavage typically occurs under anaerobic conditions and leads to the formation of colorless aromatic amines nih.govontosight.ai. While this compound (Vat Red 10) is an anthraquinone dye, and the primary mechanism for azo dyes involves azoreductase, studies on the degradation of Vat Red 10 have also highlighted enzymatic mechanisms. For instance, Pseudomonas desmolyticum and Galactomyces geotrichum have been shown to bring about the oxidative degradation of Vat Red 10.

Laccases, which are extracellular copper-containing oxidoreductases primarily secreted by fungi, catalyze the oxidation of phenolic and non-phenolic aromatic compounds through a nonspecific free radical mechanism ontosight.ai. This can lead to the formation of phenolic and quinonoid intermediates ontosight.ai. Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), also secreted predominantly by white-rot fungi, are involved in dye degradation ontosight.ai. Plant-derived peroxidases can oxidize the chemical structure of dyes, transforming them into lower molecular weight compounds.

Enzymatic degradation is influenced by various environmental factors, including pH, temperature, and the presence of cofactors ontosight.ai. Some enzymes are substrate-specific, while others are not ontosight.ai. The effectiveness of enzymatic degradation can be enhanced by enzyme immobilization techniques. Studies investigating the enzymatic degradation of vat dyes by Escherichia coli enzymes, such as aryl sulfotransferase, alkanesulfonate monooxygenase, and azoreductase, note the persistent nature of vat dyes.

Microorganism Adaptation and Efficiency in this compound Remediation

Microbial degradation is considered an environmentally friendly and cost-effective method for treating dye-containing wastewater ontosight.ai. A wide variety of microorganisms, including bacteria, fungi, yeasts, and algae, possess the ability to decolorize and degrade synthetic dyes ontosight.ai. The effectiveness of microbial decolorization is dependent on the adaptability and activity of the selected microorganisms ontosight.ai.

Microbes can adapt to toxic waste environments, leading to the development of resilient strains capable of converting harmful chemicals into less harmful forms ontosight.ai. Continuous exposure of microbial populations to dye-enriched wastewater can result in the isolation of highly adapted organisms. Alkaliphilic microbes, which can function under alkaline and saline conditions typical of textile wastewater, are considered potential candidates for dye treatment nih.gov.

Studies have investigated the efficiency of various microorganisms in degrading dyes, including vat dyes. Pseudomonas desmolyticum and Galactomyces geotrichum have demonstrated the ability to decolorize Vat Red 10 through biodegradation. Other bacterial isolates from textile wastewater, including Bacillus firmus, Bacillus macerans, Staphylococcus aureus, and Klebsiella oxytoca, have shown potential for vat dye decolorization.

Microbial consortia, comprising different microbial species, have often demonstrated more effective dye removal compared to pure cultures due to synergistic metabolic behaviors and the production of a variety of enzymes nih.gov. For example, a bacterial consortium has been reported to decolorize various dyes efficiently nih.gov.

The efficiency of microbial degradation can be influenced by factors such as temperature, pH, salinity, and the initial dye concentration nih.gov. Table 1 provides illustrative examples of microbial decolorization efficiencies for various dyes by different bacterial species, drawing from available research which may include dyes other than this compound due to limited specific data.

Table 1: Illustrative Microbial Decolorization Efficiencies for Various Dyes

| Microorganism | Dye(s) Tested | Efficiency (%) | Reference |

| Pseudomonas desmolyticum | Vat Red 10 | Decolorization observed | |

| Galactomyces geotrichum | Vat Red 10 | Decolorization observed | |

| Bacillus macerans | Vat Black dye (example of vat dye) | 75.04 | |

| Bacillus firmus | Vat Black dye (example of vat dye) | 41.42 | |

| Staphylococcus aureus | Vat Black dye (example of vat dye) | 33.33 | |

| Klebsiella oxytoca | Vat Black dye (example of vat dye) | Not specified | |

| Lysinibacillus fusiformis | Methyl Red (example of azo dye) | > 95 | |

| Sphingomonas paucimobilis | Methyl Red (example of azo dye) | > 95 | |

| Nesterenkonia lacusekhoensis | Methyl Red (example of azo dye) | > 95 |

Biosludge from wastewater treatment plants has also shown the ability to adsorb colorants, particularly vat dyes, from textile wastewater.

Computational Chemistry and Molecular Modeling of Vat Red Mr

Quantum Chemical Calculations on Vat Red MR Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic structure of molecules. These calculations can provide information about molecular orbitals, charge distribution, and energy levels, which are fundamental to understanding a compound's reactivity and properties. Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study excited states and predict spectroscopic properties, such as UV-Vis absorption spectra. While DFT and TD-DFT are commonly used for analyzing the electronic and spectroscopic properties of dye molecules, specific applications to this compound were not detailed in the provided information. Studies on other dye systems demonstrate the capability of DFT and TD-DFT to predict electronic transitions and understand the factors influencing absorption spectra, such as pH and solvent effects pku.edu.cnchemrxiv.orgnih.gov. TD-DFT calculations, for instance, can reveal significant red-shifts in absorption bands related to charge transfer, consistent with extended conjugated systems researchgate.net.

Density Functional Theory (DFT) Applications to this compound

DFT is a widely used computational method for determining the electronic structure of molecules. It can provide insights into molecular geometry, vibrational frequencies, and electronic properties nih.gov. For dye molecules, DFT is often used to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. While the provided search results mention DFT applications in the context of other dyes and materials pku.edu.cnchemrxiv.orgiwaponline.comresearchgate.netnih.gov, specific detailed DFT studies on this compound were not found.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

TD-DFT is a computational method used to study the excited states of molecules and predict their electronic absorption and emission spectra. pku.edu.cnresearchgate.netkuleuven.benih.gov It is particularly useful for understanding the color properties of dyes, which are determined by their light absorption characteristics. By calculating the energies and intensities of electronic transitions, TD-DFT can help interpret experimental spectra and predict how structural modifications might affect color. Although TD-DFT is a standard tool in dye chemistry pku.edu.cnresearchgate.netchemrxiv.orgkuleuven.benih.gov, specific applications for predicting the spectrum of this compound were not present in the search results.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into dynamic processes such as molecular interactions, conformational changes, and diffusion. iwaponline.comwikipedia.orgdovepress.com MD simulations are valuable for understanding how molecules interact with their environment, including solvents and substrates. nih.govmdpi.comosti.govplos.org While MD is applied to study the interactions of various molecules, including the binding of substrates to proteins or the behavior of dyes in solution researchgate.netnih.govmdpi.comfrontiersin.orgosti.govplos.org, specific MD simulations focusing on this compound were not detailed in the provided information.

Substrate-Dye Binding Simulations

Molecular dynamics simulations can be used to model the binding of dye molecules to various substrates, such as textile fibers or other materials. These simulations can help elucidate the binding mechanisms, identify key interaction sites, and quantify binding affinities. nih.govmdpi.comosti.govplos.org Understanding substrate-dye interactions at a molecular level is crucial for optimizing dyeing processes and improving dye performance. However, specific MD simulations investigating the binding of this compound to particular substrates were not found in the provided search results.

Aggregation Behavior Modeling in Solution

Dye molecules in solution can exhibit aggregation behavior, forming dimers, oligomers, or larger aggregates. This aggregation can significantly influence the dyeing process and the final properties of the dyed material. Molecular dynamics simulations can be used to model the aggregation behavior of dyes in solution, providing insights into the size, shape, and stability of aggregates under different conditions. cern.chresearchgate.netresearchgate.net While aggregation is a known phenomenon for many dyes, specific modeling of this compound aggregation using MD simulations was not described in the provided information.

Monte Carlo Simulations for Adsorption and Dispersion Phenomena

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, Monte Carlo simulations can be used to study adsorption and dispersion phenomena, such as the arrangement of molecules on a surface or the distribution of particles in a system. cern.charxiv.orgresearchgate.netiucr.org These simulations can help understand the equilibrium properties of systems where many possible configurations exist. While Monte Carlo methods are applicable to studying the adsorption and dispersion of molecules, including dyes researchgate.netkiche.or.krscirp.orgmdpi.com, specific Monte Carlo simulations applied to the adsorption or dispersion of this compound were not found in the provided search results.

Dispersion and Aggregation Behavior of Vat Red Mr Nanoparticles

Mechanisms of Aggregation and Flocculation in Aqueous Media

The aggregation and flocculation of Vat Red MR nanoparticles in aqueous media are driven by interparticle forces. In colloidal systems, particles naturally tend to aggregate due to attractive forces, such as Van der Waals forces tandfonline.comtandfonline.comscribd.com. In aqueous dispersions, the stability of nanoparticles is often maintained by repulsive forces, which can be electrostatic or steric in nature. When these repulsive forces are insufficient to overcome the attractive forces, particles can collide and form aggregates or larger structures known as flocs scribd.comcolostate.eduacttr.comwyatt.com.

Mechanisms of aggregation and flocculation in aqueous systems include charge neutralization, bridging flocculation, and sweep flocculation akjournals.comresearchgate.netmdpi.comeiq.cl. Charge neutralization occurs when the surface charge of particles is reduced, often by the addition of coagulants, minimizing electrostatic repulsion and allowing attractive forces to dominate akjournals.com. Bridging flocculation involves long-chain polymers or molecules adsorbing onto multiple particles simultaneously, effectively linking them together to form larger flocs akjournals.comeiq.cl. Sweep flocculation happens when a coagulant forms a precipitate that enmeshes or sweeps the suspended particles out of the solution akjournals.com. While the specific mechanisms for this compound would depend on the exact conditions (e.g., pH, presence of electrolytes, other substances), these general principles of colloidal science apply to vat dye nanoparticles. The loss of color or degradation of pigment dispersion type dyes, including vat dyes, can sometimes be attributed partly to physical changes in the dispersion, such as aggregation, rather than solely chemical degradation epa.gov.

Strategies for Dispersion Stabilization and Particle Size Control

Maintaining a stable dispersion of this compound nanoparticles and controlling their size are crucial for achieving consistent and effective performance in applications like textile dyeing. Strategies to achieve this primarily involve the use of dispersing agents and surfactants and controlling the surface charge of the particles, often assessed through zeta potential measurements textilelearner.netresearchgate.netrsc.org.

Role of Dispersing Agents and Surfactants

Dispersing agents and surfactants play a vital role in stabilizing this compound nanoparticle dispersions by preventing aggregation and precipitation textilelearner.netresearchgate.netrsc.org. Dispersing agents, also known as dispersants, are chemicals that promote the stable suspension of poorly soluble particles in a liquid medium textilelearner.net. They are used to keep dyes in a dispersed form, avoiding aggregation and precipitation, and can help increase dye solubility textilelearner.net.

These agents, often anionic or nonionic surfactants or water-soluble polyelectrolytes, adsorb onto the surface of the dye particles textilelearner.netsdc.org.ukresearchgate.net. This adsorption can provide electrostatic repulsion by increasing the surface charge (in the case of ionic dispersants) or steric hindrance by creating a physical barrier around the particles (in the case of polymeric dispersants) scribd.comresearchgate.net. Both mechanisms help to counteract the attractive forces between particles, thus maintaining a stable dispersion scribd.com. For vat dyes, which are insoluble in their pigment form, dispersing agents are particularly important during processes like milling, where they help to break down aggregates and agglomerates to the desired particle size and prevent them from reaggregating scribd.comtextilelearner.netresearchgate.net. Specific types of dispersing agents or mixtures are often needed for optimal dispersion textilelearner.net.

Zeta Potential and Colloidal Stability Studies

Zeta potential is a key parameter used to assess the colloidal stability of nanoparticle dispersions, including vat dyes researchgate.net. It represents the electric potential at the slipping plane of a particle in suspension and is an indicator of the magnitude of the electrostatic repulsion between particles colostate.eduacttr.comwyatt.com.

A high absolute zeta potential (either positive or negative) generally indicates a stable dispersion because the strong electrostatic repulsion between particles prevents them from coming together and flocculating colostate.eduacttr.comwyatt.commalvernpanalytical.com. Conversely, a low zeta potential suggests that the repulsive forces are weak, making the dispersion prone to aggregation and flocculation colostate.eduacttr.comwyatt.commalvernpanalytical.com. A commonly cited threshold for good stability is a zeta potential greater than +30 mV or less than -30 mV colostate.eduwyatt.commalvernpanalytical.com. Studies involving zeta potential measurements are commonly used to predict the long-term stability of colloidal systems and optimize formulations colostate.eduwyatt.com.

Impact of Particle Morphology on Performance

The morphology, or shape and structure, of this compound nanoparticles can significantly impact their performance in various applications. Particle morphology, along with particle size and size distribution, is a fundamental characteristic that influences the physical and chemical behavior of particulate systems rjleegroup.comresearchgate.netnottingham.ac.uk.

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to synthesize and validate Vat Red MR in laboratory settings?

- Answer : Synthesis typically involves vat dyeing protocols, including reduction, solubilization, and oxidation steps. Validation requires spectroscopic techniques (e.g., UV-Vis for chromophore analysis), chromatography (HPLC for purity), and elemental analysis. Ensure reproducibility by documenting reaction parameters (pH, temperature, reducing agents) and cross-referencing with peer-reviewed protocols .

Q. How can researchers characterize the photostability and thermal degradation profiles of this compound?

- Answer : Use accelerated aging experiments under controlled UV/visible light or heat exposure. Monitor degradation via FT-IR (bond dissociation), TGA (mass loss), and colorimetric assays (ΔE values). Compare results against industry standards (e.g., ISO 105-B02 for lightfastness) to contextualize findings .

Q. What statistical tools are recommended for analyzing inconsistencies in spectroscopic data for this compound?

- Answer : Employ multivariate analysis (PCA for outlier detection) or regression models to identify confounding variables (e.g., solvent polarity, concentration). For conflicting NMR/IR peaks, validate assignments using computational chemistry (DFT simulations) or cross-check with reference databases like SDBS .

Advanced Research Questions

Q. How can researchers resolve contradictions between empirical data and computational predictions for this compound’s electronic properties?

- Answer : Reassess computational parameters (basis sets, solvation models) and validate against experimental UV-Vis/fluorescence spectra. Use sensitivity analysis to quantify model uncertainties. If discrepancies persist, consult domain experts to refine assumptions (e.g., intermolecular interactions in aggregated states) .

Q. What methodological frameworks are effective for identifying degradation byproducts of this compound in environmental matrices?

- Answer : Combine LC-MS/MS for structural elucidation of byproducts with ecotoxicity assays (e.g., Daphnia magna bioassays). Apply suspect screening workflows (HRMS data) and prioritize compounds using cheminformatics tools (e.g., EPA’s CompTox Dashboard) .

Q. How should researchers optimize reaction conditions to maximize this compound’s yield while minimizing side-product formation?

- Answer : Use Design of Experiments (DoE) to model interactions between variables (reducing agent concentration, pH). Validate via response surface methodology (RSM) and confirm optimal conditions with triplicate trials. Characterize side-products via GC-MS and propose mechanistic pathways .

Q. What strategies address reproducibility challenges in this compound’s batch-to-batch color consistency?

- Answer : Implement strict quality control protocols:

- Standardize raw material sourcing (e.g., CAS-certified precursors).

- Document process variables (mixing speed, drying time) using IoT-enabled sensors.

- Use CIELAB color space metrics for quantitative batch comparisons .

Q. How can researchers integrate computational modeling (e.g., DFT, MD) with empirical data to predict this compound’s solubility in non-aqueous solvents?

- Answer : Calibrate simulations using experimental solubility data (Hansen solubility parameters) and validate with COSMO-RS predictions. Cross-reference with molecular dynamics (MD) trajectories to assess solvent-solute interactions .

Q. What mixed-methods approaches are suitable for addressing data gaps in this compound’s environmental fate studies?

- Answer : Combine field sampling (soil/water matrices) with lab-based microcosm experiments. Use isotope labeling (¹⁴C-tracing) to track degradation pathways and prioritize metabolites via high-resolution mass spectrometry (HRMS) .

Methodological Guidelines

- Data Integrity : Maintain raw datasets (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) with metadata describing instrumentation and calibration standards .

- Contradiction Analysis : Apply Bradford Hill criteria to evaluate causal relationships in conflicting data. Use systematic reviews (PRISMA guidelines) to contextualize findings .

- Ethical Compliance : Obtain institutional approval for hazardous material handling and disclose conflicts of interest (e.g., industry partnerships) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.